3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline is a synthetic organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyridine ring, which significantly influences its chemical properties and biological activities. The molecular formula for this compound is , and its molecular weight is approximately 292.22 g/mol.
This compound can be synthesized through various chemical reactions involving starting materials such as 5-(trifluoromethyl)pyridine and appropriate aniline derivatives. The synthesis methods often utilize palladium-catalyzed coupling reactions or other amination techniques to achieve the desired structure.
3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline is classified under:
The synthesis of 3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline can be achieved through several methodologies, with one common approach being the palladium-catalyzed amination of 5-(trifluoromethyl)pyridine derivatives with various anilines.
The molecular structure of 3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline can be described using various structural representations:
C1=CC(=C(C=C1)N)OC2=C(C(=N2)C(F)(F)F)F
PYRKKGOKRMZEIT-UHFFFAOYSA-N
The structure features a central aromatic ring connected to a pyridine moiety, with fluorine and trifluoromethyl groups contributing to its unique properties.
3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline primarily involves its interactions with biological targets:
3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline has several scientific applications:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5